molecular formula C32H61NO8 B1504392 N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide CAS No. 111956-47-9

N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide

Cat. No. B1504392
CAS RN: 111956-47-9
M. Wt: 587.8 g/mol
InChI Key: LCEXEEHGNKGJES-LSHBQEOXSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly mentioned in the available resources .

Scientific Research Applications

Synthesis and Surface Properties

Research into alkyl glycosides, including those with hexopyranoside moieties, has provided valuable insights into their synthesis and surface properties. The synthesis of octyl and dodecyl glycosides by reaction of an acetyl-protected glycal with octanol or dodecanol, followed by deprotection, highlights the versatility of glycoside synthesis techniques (Silva et al., 2008). These compounds' surface properties, such as adsorption and aggregation parameters, offer potential applications in developing new surfactants and detergents for industrial and biomedical use.

Biological Activities

The antimicrobial activities of alkyl glycosides against various bacteria, including Enterococcus faecalis, Bacillus cereus, and Listeria monocytogenes, indicate their potential as antimicrobial agents. Furthermore, their direct cytotoxicity and genotoxicity have been assessed, suggesting applications in evaluating the safety of chemical compounds (Silva et al., 2008).

Material Science and Luminescence

In material science, benzothiazole derivatives have been studied for their luminescent properties, with potential applications in white light emission. The synthesis and investigation of these compounds demonstrate their capability to emit bright colors upon excitation, opening avenues for their use in light-emitting devices and displays (Lu et al., 2017).

Environmental and Chemical Separation

Compounds related to the one have been evaluated for their use in environmental applications, such as the extraction of uranium and lanthanides from simulated high-level waste, demonstrating their potential in waste management and recovery of valuable materials (Ansari et al., 2009). This research highlights the role of similar compounds in developing more efficient and environmentally friendly separation technologies.

Mechanism of Action

The mechanism of action of this compound is not mentioned in the available resources .

Future Directions

The future directions for the study of this compound are not clearly mentioned in the available resources .

properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27?,29+,30?,31?,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEXEEHGNKGJES-LSHBQEOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H61NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677047
Record name N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide

CAS RN

111956-47-9
Record name N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Reactant of Route 2
Reactant of Route 2
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Reactant of Route 3
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Reactant of Route 4
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Reactant of Route 5
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Reactant of Route 6
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide

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